![molecular formula C21H19Cl2F3N4 B560313 5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
概要
説明
PLX 647 二塩酸塩は、FMS および KIT キナーゼの強力かつ選択的なデュアル阻害剤です。 その IC50 値はそれぞれ 28 ナノモルおよび 16 ナノモルです 。 この化合物は、FLT3 および KDR を除く 400 種類以上のキナーゼに対して優れた選択性を示し、それらの IC50 値はそれぞれ 91 ナノモルおよび 130 ナノモルです 。 PLX 647 二塩酸塩は経口投与が可能であり、標的キナーゼ阻害のための大きな可能性を秘めています .
作用機序
PLX 647 二塩酸塩は、FMS および KIT キナーゼを選択的に阻害することで効果を発揮します。 1 μM の濃度で、FLT3 および KDR を除く 400 種類以上のキナーゼのパネルに対して FMS および KIT に対する選択性を示します 。 この化合物は、試験管内での BCR-FMS 細胞の増殖と破骨細胞の分化を阻害します 。 また、生体内でのリポ多糖誘発性腫瘍壊死因子-α およびインターロイキン-6 の放出、マスト細胞の活性化、およびマクロファージの腎臓増殖を減衰させます .
生化学分析
Biochemical Properties
PLX 647 dihydrochloride interacts with FMS and KIT, two types of kinases, and inhibits their activity . The IC50 values for FMS and KIT are 28 and 16 nM, respectively .
Cellular Effects
PLX 647 dihydrochloride has been shown to inhibit the proliferation of BCR-FMS cells and osteoclast differentiation in vitro . It also reduces macrophage accumulation in the kidney and blood monocytes in vivo .
Molecular Mechanism
PLX 647 dihydrochloride exerts its effects at the molecular level by binding to FMS and KIT kinases and inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, PLX 647 dihydrochloride has been shown to have long-term effects on cellular function . For example, it can reduce LPS-induced TNF-α and IL-6 release .
Dosage Effects in Animal Models
In animal models, the effects of PLX 647 dihydrochloride vary with different dosages . For instance, at a dosage of 40 mg/kg, it reduces macrophage accumulation in the kidney and blood monocytes .
Metabolic Pathways
PLX 647 dihydrochloride is involved in the metabolic pathways of FMS and KIT kinases . It interacts with these enzymes and can affect metabolic flux or metabolite levels .
準備方法
化学反応の分析
PLX 647 二塩酸塩は、細胞増殖および分化の阻害を含むさまざまな化学反応を受けます。 BCR-FMS 細胞の増殖を IC50 92 ナノモルで阻害し、BCR-KIT を発現する Ba/F3 細胞株に対して同様の効力を示し、IC50 は 180 ナノモルです 。 この化合物は、それぞれ FMS および KIT を発現する M-NFS-60 および M-07e 細胞株の増殖を阻害できることから、内因性 FMS および KIT シグナル伝達を阻害することも示されています 。 さらに、PLX 647 二塩酸塩は、FLT3-ITD を発現する MV4-11 細胞を IC50 110 ナノモルで有意に阻害します .
科学研究への応用
PLX 647 二塩酸塩は、幅広い科学研究に応用できます。 試験管内では、BCR-FMS 細胞や BCR-KIT を発現する Ba/F3 細胞株など、さまざまな細胞の増殖に対して有意な阻害効果を示します 。 また、内因性 FMS および KIT シグナル伝達を効果的に抑制します 。 生体内では、PLX 647 二塩酸塩を 7 日間、1 日 2 回、40 mg/kg を経口投与すると、片側尿管閉塞腎臓および血液単球におけるマクロファージの蓄積を有意に減少させます 。 また、オスの Swiss Webster マウスにおけるリポ多糖誘発性腫瘍壊死因子-α およびインターロイキン-6 の放出を減少させます 。 さらに、27 日目から 41 日目まで、1 日 1 回または 2 回、20 mg/kg から 80 mg/kg の用量を経口投与すると、マウスの膠原誘発性関節炎モデルで効果を発揮します .
科学的研究の応用
PLX 647 dihydrochloride has a wide range of scientific research applications. In vitro, it demonstrates significant inhibitory effects on the proliferation of various cells, including BCR-FMS cells and Ba/F3 cell lines expressing BCR-KIT . It also effectively suppresses endogenous FMS and KIT signaling . In vivo, PLX 647 dihydrochloride administered at 40 milligrams per kilogram orally, twice daily for 7 days, significantly reduces macrophage accumulation in unilateral ureter obstruction kidney and blood monocytes . It also decreases lipopolysaccharide-induced tumor necrosis factor-alpha and interleukin-6 release in male Swiss Webster mice . Furthermore, dosages ranging from 20 to 80 milligrams per kilogram administered orally daily or twice daily from days 27 to 41 demonstrate efficacy in collagen-induced arthritis models in mice .
類似化合物との比較
PLX 647 二塩酸塩は、FMS および KIT キナーゼのデュアル阻害剤として、その高い選択性と効力で独自性を持ちます。 イマチニブメシル酸塩、スニチニブマレート、ダサチニブなどの他のキナーゼ阻害剤のような化合物も存在します 。 PLX 647 二塩酸塩は、幅広いキナーゼに対して優れた選択性を示すため、標的キナーゼ阻害のための貴重なツールとなっています .
生物活性
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- IUPAC Name : 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine dihydrochloride
- Molecular Formula : C21H16ClF3N4
- Molecular Weight : 416.83 g/mol
The structure consists of a pyrrolo[2,3-b]pyridine core with various substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study reported its effectiveness against Mycobacterium tuberculosis with an IC90 value of 6.3 µM, indicating its potential as an anti-tuberculosis agent .
Antiparasitic Activity
In the context of antiparasitic activity, the compound was evaluated against Leishmania species. Modifications to the molecular structure were found to enhance selectivity and potency against these parasites. The introduction of specific functional groups improved lipophilicity and metabolic stability, which are critical for therapeutic efficacy .
Cytotoxicity and Selectivity
The compound's cytotoxic effects were assessed in various cell lines. It demonstrated a selective index (SI) indicating favorable therapeutic windows in comparison to primary mouse macrophages (PMM). For example, one derivative showed an SI of 10-fold compared to PMM, suggesting its potential for further development in treating parasitic infections without significant toxicity to host cells .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for the survival of pathogens, including those involved in cell wall synthesis.
- Receptor Interaction : The compound interacts with various receptors that modulate immune responses, enhancing the host's ability to combat infections.
- Metabolic Stability : Structural modifications that improve metabolic stability have been linked to increased bioavailability and prolonged action in vivo .
Study 1: Antitubercular Activity
A recent investigation into novel chemical entities targeting Mycobacterium tuberculosis highlighted this compound's promising activity profile. It was found effective at low concentrations, demonstrating potential for further development into a therapeutic agent against tuberculosis .
Study 2: Leishmaniasis Treatment
In another study focusing on leishmaniasis, derivatives of this compound were synthesized and evaluated for their antiparasitic efficacy. The results indicated that specific structural modifications led to enhanced potency and selectivity against Leishmania species while minimizing cytotoxic effects on mammalian cells .
特性
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4.2ClH/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20;;/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKWLRKACAUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。